Cas no 759-51-3 ((E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester)
759-51-3 structure
Product Name:(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester
Numero CAS:759-51-3
MF:C9H13NO2
MW:167.205022573471
CID:564506
PubChem ID:3034577
Update Time:2025-06-11
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pentenoic acid,2-cyano-3-methyl-, ethyl ester
- ethyl (E)-2-cyano-3-methylpent-2-enoate
- ethyl 2-cyano-3-methylpent-2-ene-1-oate
- (1-Methylpropyliden)cyanessigsaeure-ethylester
- (1-Methyl-propyliden)-malonsaeure-aethylester-nitril
- 2-Cyan-3-methyl-pent-2-ensaeure-aethylester
- 2-cyano-3-methyl-pent-2-enoic acid ethyl ester
- 2-Methyl-buten-(1)-dicarbonsaeure-(1.1)-aethylester-nitril
- EINECS 212-069-6
- ethyl 2-cyano-3-methyl-2-pentanoate
- ethyl 2-cyano-3-methylpent-2-enoate
- NSC67978
- ethyl (E)-2-cyano-3-methyl-pent-2-enoate
- ethyl (2E)-2-cyano-3-methylpent-2-enoate
- A838561
- NSC-67978
- AKOS024332487
- (E/Z)-2-Cyano-3-methyl-2-pentenoicAcidEthylEster-d3
- 759-51-3
- SCHEMBL6052436
- NSC 67978
- ethyl (2E)-2-cyano-3-methyl-2-pentenoate
- (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester
- ETHYL 2-CYANO-3-METHYL-2-PENTENOATE
- 2-Pentenoic acid, 2-cyano-3-methyl-, ethyl ester
- (E)-2-cyano-3-methyl-2-pentenoic acid ethyl ester
- SCHEMBL8277427
- AI3-04908
- WBPLDHMXQALQAT-BQYQJAHWSA-N
-
- Inchi: 1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/b8-7+
- Chiave InChI: WBPLDHMXQALQAT-BQYQJAHWSA-N
- Sorrisi: O(CC)C(/C(/C#N)=C(\C)/CC)=O
Proprietà calcolate
- Massa esatta: 167.09500
- Massa monoisotopica: 167.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 245
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.1A^2
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1
- Punto di ebollizione: 256.3°C at 760 mmHg
- Punto di infiammabilità: 113.8°C
- Indice di rifrazione: 1.452
- PSA: 50.09000
- LogP: 1.79958
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C987530-1g |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester |
759-51-3 | 1g |
$110.00 | 2023-05-18 | ||
| TRC | C987530-2.5g |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester |
759-51-3 | 2.5g |
$155.00 | 2023-05-18 | ||
| TRC | C987530-5g |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester |
759-51-3 | 5g |
$287.00 | 2023-05-18 | ||
| TRC | C987530-10g |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester |
759-51-3 | 10g |
$540.00 | 2023-05-18 | ||
| TRC | C987530-25g |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester |
759-51-3 | 25g |
$1223.00 | 2023-05-18 | ||
| Chemenu | CM543034-100mg |
Ethyl 2-cyano-3-methylpent-2-enoate |
759-51-3 | 97% | 100mg |
$306 | 2023-02-01 | |
| Chemenu | CM543034-250mg |
Ethyl 2-cyano-3-methylpent-2-enoate |
759-51-3 | 97% | 250mg |
$510 | 2023-02-01 | |
| Chemenu | CM543034-1g |
Ethyl 2-cyano-3-methylpent-2-enoate |
759-51-3 | 97% | 1g |
$1020 | 2023-02-01 | |
| Chemenu | CM543034-5g |
Ethyl 2-cyano-3-methylpent-2-enoate |
759-51-3 | 97% | 5g |
$3060 | 2023-02-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1042211-100mg |
Ethyl 2-cyano-3-methylpent-2-enoate |
759-51-3 | 97% | 100mg |
¥2983.00 | 2024-07-28 |
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester Letteratura correlata
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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